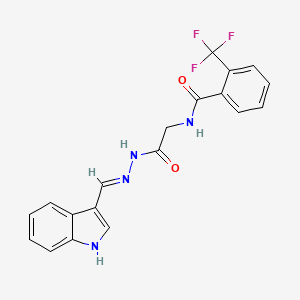

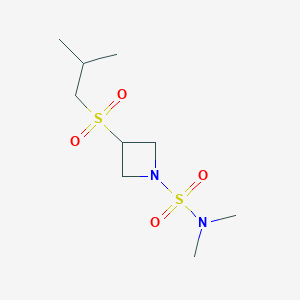

![molecular formula C18H19FN4O2 B2535989 6-ethyl-5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 942008-01-7](/img/structure/B2535989.png)

6-ethyl-5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, one method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines .Molecular Structure Analysis

The molecular structure of pyrimidines involves two nitrogen atoms at positions 1 and 3 of the six-membered ring . In silico docking of pyrimidine derivatives demonstrated hydrogen bonding and hydrophobic interactions .Chemical Reactions Analysis

The scope and limitations of reactions involving pyrimidines have been examined by varying the primary amine in the reaction to produce different products .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidines can vary depending on their structure and substituents .Scientific Research Applications

Synthesis and Herbicidal Activities

- Pyrimidine derivatives have been synthesized and shown to exhibit significant herbicidal activities. For instance, a study on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, which shares structural similarities with the chemical , demonstrated good herbicidal activities against certain plants like Brassica napus at specific concentrations (Yang Huazheng, 2013).

Antimicrobial and Anti-HIV Applications

- Novel fluoro analogues of MKC442, closely related to the pyrimidine dione structure, have shown potent and selective activity against a wide range of HIV-1 clinical isolates, including resistant strains, indicating the potential use of pyrimidine derivatives in developing microbicides and antiviral agents (Yasser M Loksha et al., 2014).

Urease Inhibition

- Research into pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives has demonstrated their potential as urease inhibitors, offering insights into their possible application in treating diseases related to urease activity. Compounds within this class have shown varying levels of inhibitory activity, highlighting the chemical's versatility in medicinal chemistry (A. Rauf et al., 2010).

Optical and Nonlinear Optical Properties

- Pyrimidine-based bis-uracil derivatives, which are structurally related to the compound , have been synthesized and evaluated for their antimicrobial, photoluminescence, and molecular docking properties. These compounds have shown promising linear and nonlinear optical (NLO) properties, suggesting their potential applications in NLO device fabrications and drug discovery endeavors (B. Mohan et al., 2020).

Antitumor Applications

- The design and synthesis of sulfonamide derivatives, incorporating pyrimidine dione structures, have led to potent antitumor agents with low toxicity. These compounds exhibit significant antitumor activity, underscoring the potential of pyrimidine derivatives in cancer therapy (Z. Huang et al., 2001).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

6-ethyl-5-[(4-fluorophenyl)methylamino]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O2/c1-4-12-10-21-16-14(17(24)23(3)18(25)22(16)2)15(12)20-9-11-5-7-13(19)8-6-11/h5-8,10H,4,9H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNWPCXKXJCFSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1NCC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-methylphenyl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2535909.png)

![N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535910.png)

![1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide](/img/structure/B2535911.png)

![1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2535916.png)

![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea](/img/structure/B2535917.png)

![2-(2-{3-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2535918.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2535924.png)

![(1-(3-(naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2535926.png)